

Application Notes and Protocols: Avibactam Sodium Hydrate in Combination with Ceftazidime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avibactam sodium hydrate

Cat. No.: B1149929

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Introduction

Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime, with a novel, non- β -lactam β -lactamase inhibitor, avibactam.[1] This combination has proven to be a valuable therapeutic option against multidrug-resistant (MDR) Gram-negative bacteria, which pose a significant global health threat.[2] Avibactam restores the in vitro activity of ceftazidime against a broad range of β -lactamase-producing pathogens, including those expressing Ambler class A, class C, and some class D enzymes.[3][4]

These application notes provide a comprehensive overview of the research on ceftazidime in combination with avibactam, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying mechanisms of action.

Mechanism of Action

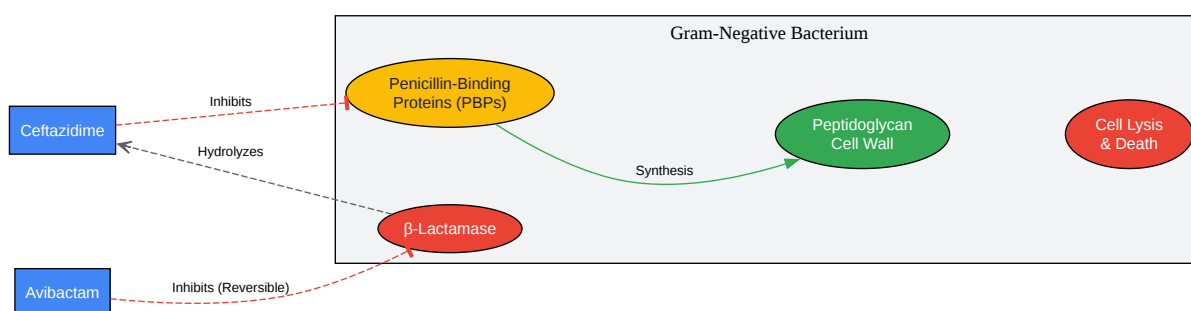
The synergistic effect of ceftazidime-avibactam stems from their distinct yet complementary mechanisms of action.

- **Ceftazidime:** Like other β -lactam antibiotics, ceftazidime inhibits the synthesis of the bacterial cell wall.[5][6] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5][6] The

inhibition of PBPs leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.[5] Ceftazidime has a high affinity for PBP-3 in Gram-negative bacteria, which is crucial for septum formation during cell division.[6]

- Avibactam: Avibactam is a potent inhibitor of a wide array of β -lactamase enzymes.[4] These enzymes, produced by resistant bacteria, hydrolyze the β -lactam ring of antibiotics like ceftazidime, rendering them inactive.[7] Avibactam forms a covalent, yet reversible, adduct with the serine residue in the active site of many β -lactamases, preventing them from degrading ceftazidime.[1][7] This protective action allows ceftazidime to reach its PBP targets and exert its bactericidal effect.[8]

Signaling Pathway of Ceftazidime-Avibactam Action



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Caption: Mechanism of action of ceftazidime-avibactam.

Quantitative Data

The following tables summarize the in vitro activity and in vivo efficacy of ceftazidime-avibactam against various multidrug-resistant Gram-negative bacteria.

In Vitro Susceptibility Data

Table 1: Ceftazidime-Avibactam MIC Values against Multidrug-Resistant Enterobacteriaceae and Pseudomonas aeruginosa

Organism (Resistance Phenotype)	Number of Isolates	Ceftazidime -Avibactam MIC50 (µg/mL)	Ceftazidime -Avibactam MIC90 (µg/mL)	% Susceptible (≤8 µg/mL)	Reference
All					
Enterobacteriaceae	36,380	-	-	>99.9	[9]
MDR					
Enterobacteriaceae	2,953	0.25	1	99.2	[9]
XDR					
Enterobacteriaceae	448	0.5	2	97.8	[9]
Carbapenem-Resistant Enterobacteriaceae (CRE)	513	0.5	2	97.5	[9]
Pseudomonas aeruginosa	7,868	2	4	97.1	[9]
MDR P. aeruginosa	-	4	16	86.5	[9]
Meropenem-nonsusceptible P. aeruginosa	628	-	-	71.8	[9]

MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant

In Vivo Efficacy Data

Table 2: In Vivo Efficacy of Ceftazidime-Avibactam in Murine Infection Models

Infection Model	Pathogen (Resistance Mechanism)	Ceftazidime ED50 (mg/kg)	Ceftazidime-Avibactam (4:1) ED50 (mg/kg)	Reference
Murine Septicemia	Ceftazidime-resistant Enterobacteriaceae (AmpC or ESBL)	>90	<5 to 65	[10]
Murine Septicemia	Ceftazidime-susceptible K. pneumoniae and E. coli	<1.5 to 9	Similar to Ceftazidime alone	[10]
Neutropenic Thigh	Ceftazidime-resistant, blaKPC-2-carrying K. pneumoniae	1024 (little effect)	Bactericidal at 4:1 ratio	[11]
Rat Abdominal Abscess	blaKPC-2-positive K. pneumoniae	9.3 log CFU/abscess	3.3 log CFU/abscess	[11]

ED50: 50% effective dose

Experimental Protocols

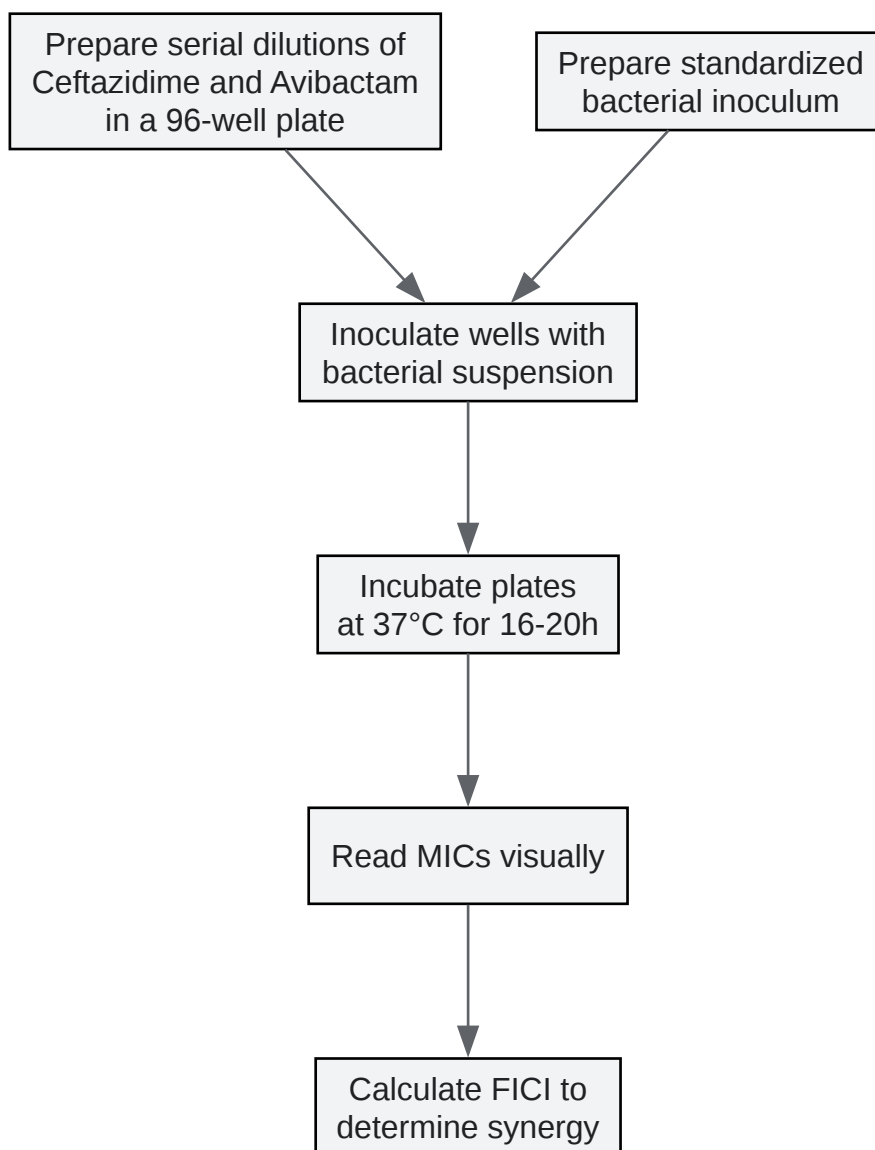
Checkerboard Synergy Assay

This protocol is used to determine the synergistic activity of ceftazidime and avibactam in vitro.

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- Ceftazidime and Avibactam stock solutions
- Bacterial inoculum standardized to 0.5 McFarland
- Prepare serial twofold dilutions of ceftazidime and avibactam in CAMHB in a 96-well plate to create a checkerboard matrix.^{[4][12][13]} The final volume in each well should be 50 μ L.
- The concentration ranges for ceftazidime can be from 0.032 to 256 mg/L and for avibactam from 0.016 to 16 mg/L.^[4]
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add 50 μ L of the diluted bacterial suspension to each well of the microtiter plate.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours.
- Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination as the lowest concentration that completely inhibits visible growth.
- Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy:
 - $FICI = (MIC \text{ of drug A in combination} / MIC \text{ of drug A alone}) + (MIC \text{ of drug B in combination} / MIC \text{ of drug B alone})$
 - Synergy is defined as an $FICI \leq 0.5$.
 - Indifference is defined as an $FICI > 0.5$ to ≤ 4.0 .
 - Antagonism is defined as an $FICI > 4.0$.

Experimental Workflow for Checkerboard Assay



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Caption: Workflow for the checkerboard synergy assay.

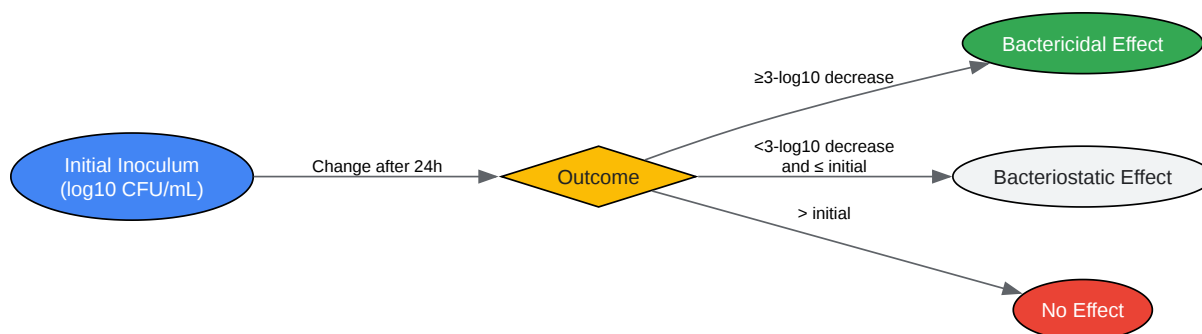
Time-Kill Assay

This protocol assesses the bactericidal activity of ceftazidime-avibactam over time.

- Flasks with CAMHB
- Ceftazidime and Avibactam stock solutions
- Bacterial inoculum standardized to 0.5 McFarland

- Agar plates for colony counting
- Prepare flasks containing CAMHB with desired concentrations of ceftazidime alone, avibactam alone, and the combination of ceftazidime-avibactam.[14][15] A growth control flask without any antibiotic should also be included.
- Inoculate each flask with a starting bacterial density of approximately 5×10^5 to 1×10^6 CFU/mL.
- Incubate the flasks at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
- Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
- Plate the dilutions onto appropriate agar plates and incubate at 37°C for 18-24 hours.
- Count the number of colonies (CFU/mL) for each time point.
- Plot the log₁₀ CFU/mL versus time to generate time-kill curves.
- Bactericidal activity is typically defined as a ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum.[16] Synergy in time-kill assays is defined as a ≥ 2 -log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Logical Relationship of Time-Kill Assay Outcome



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Caption: Interpreting results of a time-kill assay.

In Vivo Efficacy Study (Murine Thigh Infection Model)

This protocol describes a common animal model to evaluate the in vivo efficacy of ceftazidime-avibactam.

- Specific pathogen-free mice (e.g., ICR or Swiss Webster)
- Cyclophosphamide for inducing neutropenia (optional)
- Bacterial inoculum
- Ceftazidime and Avibactam for injection
- Induce Neutropenia (if required): Administer cyclophosphamide intraperitoneally to mice 4 days and 1 day before infection to induce neutropenia.[11]
- Infection: Inoculate the thigh muscle of each mouse with a standardized bacterial suspension (e.g., 0.1 mL of 10^6 - 10^7 CFU/mL).
- Treatment: At a specified time post-infection (e.g., 2 hours), administer ceftazidime, avibactam, or the combination subcutaneously or intravenously.[10] A control group should receive a vehicle control.
- Efficacy Assessment: At 24 hours post-treatment, euthanize the mice.
- Aseptically remove the infected thigh muscle and homogenize it in sterile saline.
- Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the bacterial load (CFU/thigh).
- Efficacy is determined by comparing the bacterial load in the treated groups to the control group at the start of therapy (0-hour control) and the untreated control group at 24 hours.

Conclusion

The combination of ceftazidime and avibactam represents a significant advancement in the fight against multidrug-resistant Gram-negative infections. The data and protocols presented here provide a foundation for researchers and drug development professionals to further investigate and understand the potential of this important therapeutic agent. The detailed methodologies for key in vitro and in vivo assays, along with the summarized quantitative data and mechanistic diagrams, should serve as a valuable resource for ongoing research and development efforts in this critical area of infectious disease.

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- To cite this document: BenchChem. [Application Notes and Protocols: Avibactam Sodium Hydrate in Combination with Ceftazidime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149929#avibactam-sodium-hydrate-in-combination-with-ceftazidime-research]

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